molecular formula C21H35N3O2 B4033234 3-(1-azepanylcarbonyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine

3-(1-azepanylcarbonyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine

Cat. No.: B4033234
M. Wt: 361.5 g/mol
InChI Key: AZMXYVVMSBQXMP-UHFFFAOYSA-N
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Description

3-(1-azepanylcarbonyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C21H35N3O2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.27292737 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

New chiral bicyclic 3-hydroxypiperidines have been synthesized from β-amino alcohols through a highly diastereoselective ring expansion, demonstrating the influence of stereogenic centers on diastereoselectivity. This work contributes to the utilization of industrial waste materials in creating valuable chiral piperidine derivatives (Wilken et al., 1997).

Biological Activity

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity. This research highlights a scalable synthesis starting from simple materials, paving the way for the development of new drugs (Schramm et al., 2009).

Application in Repellent Development

Racemic 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine has been studied for its repellent efficacy against blood-feeding arthropods. The research found that specific stereoisomers of this compound are significantly more effective as repellents, suggesting the importance of stereochemistry in designing effective repellent agents (Klun et al., 2001).

Chemical Transformations

The synthesis of optically active 2,3-methanopipecolic acid from l-lysine demonstrates the potential of specific piperidine derivatives in complex chemical transformations. This study showcases the role of the 6-methoxy group as an effective chiral auxiliary in achieving high diastereoselectivity (Matsumura et al., 2000).

Advances in Organic Synthesis

The development of new iron(III) halide-promoted aza-Prins cyclization techniques for synthesizing six-membered azacycles highlights the versatility of piperidine rings in organic synthesis. These findings underscore the importance of piperidine scaffolds in the discovery and development of pharmaceutically significant compounds (Bolm et al., 2004).

Properties

IUPAC Name

[4-[3-(azepane-1-carbonyl)piperidin-1-yl]piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2/c25-20(17-7-8-17)23-14-9-19(10-15-23)24-13-5-6-18(16-24)21(26)22-11-3-1-2-4-12-22/h17-19H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMXYVVMSBQXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.